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Compound of Interest

Compound Name: Ethyl 6-bromonicotinate

Cat. No.: B170660 Get Quote

This technical guide provides an in-depth analysis of the essential spectroscopic data required

for the unequivocal identification and quality assessment of Ethyl 6-bromonicotinate (CAS

No: 132334-98-6), a key building block in pharmaceutical and agrochemical research. By

integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, this document serves as a vital resource for researchers, scientists, and drug

development professionals.

Molecular Structure and Overview
Ethyl 6-bromonicotinate, with the molecular formula C₈H₈BrNO₂, is a substituted pyridine

derivative. The presence of the bromine atom, the aromatic ring, and the ethyl ester

functionality gives rise to a unique spectroscopic fingerprint, which is crucial for its structural

confirmation and purity analysis. Understanding this fingerprint is the first step in ensuring the

integrity of subsequent synthetic transformations.

Below is the chemical structure with IUPAC numbering for unambiguous referencing in the

spectral analysis sections.

Caption: Molecular structure of Ethyl 6-bromonicotinate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.
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¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and their proximity to neighboring protons. The spectrum of Ethyl
6-bromonicotinate is characterized by three distinct aromatic proton signals and the classic

quartet-triplet pattern of an ethyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~8.95
Doublet of

doublets (dd)
1H ~2.4, 0.8 H2

~8.18
Doublet of

doublets (dd)
1H ~8.4, 2.4 H4

~7.55
Doublet of

doublets (dd)
1H ~8.4, 0.8 H5

~4.40 Quartet (q) 2H ~7.1 H10 (-OCH₂CH₃)

~1.41 Triplet (t) 3H ~7.1 H11 (-OCH₂CH₃)

Note: These chemical shifts are predicted based on data from the analogous compound,

Methyl 6-bromonicotinate, and standard ethyl ester values. Actual experimental values may

vary slightly.[1]

Interpretation and Causality:

Aromatic Protons (H2, H4, H5): The protons on the pyridine ring are significantly deshielded

(shifted downfield) due to the ring's aromaticity and the electron-withdrawing nature of the

nitrogen atom and the ester group.

H2 is the most deshielded proton as it is positioned between two electron-withdrawing

groups: the ring nitrogen and the ester at C3. It appears as a doublet of doublets due to

coupling with H4 (meta-coupling, ~2.4 Hz) and H5 (para-coupling, ~0.8 Hz).
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H4 shows coupling to both H5 (ortho-coupling, ~8.4 Hz) and H2 (meta-coupling, ~2.4 Hz).

H5 is ortho-coupled to H4 (~8.4 Hz) and para-coupled to H2 (~0.8 Hz).

Ethyl Ester Protons (H10, H11): These protons exhibit a classic ethyl pattern.

The -OCH₂- protons (H10) are adjacent to an oxygen atom, which deshields them to ~4.40

ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

The -CH₃ protons (H11) are further from the electronegative oxygen and appear upfield at

~1.41 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 =

2+1 = 3).

Experimental Protocol: ¹H NMR

Sample Preparation: Dissolve 5-10 mg of Ethyl 6-bromonicotinate in ~0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: ~16 ppm.

Acquisition Time: ~4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32, to achieve adequate signal-to-noise.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

The spectrum for Ethyl 6-bromonicotinate will show eight distinct signals.
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Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale

~164.5 C7 (C=O)
Carbonyl carbon, highly

deshielded.

~152.0 C2 Aromatic C-H adjacent to N.

~145.0 C6
Aromatic carbon bonded to Br,

deshielded.

~140.0 C4 Aromatic C-H.

~128.5 C5 Aromatic C-H.

~127.0 C3
Aromatic carbon bonded to the

ester group.

~62.0 C10 (-OCH₂)
Aliphatic carbon bonded to

oxygen.

~14.2 C11 (-CH₃) Aliphatic methyl carbon.

Note: These are estimated chemical shifts based on known substituent effects on pyridine and

ethyl benzoate systems.[2][3]

Interpretation and Causality:

Carbonyl Carbon (C7): The ester carbonyl carbon is the most downfield signal due to the

strong deshielding effect of the double-bonded oxygen.

Aromatic Carbons (C2-C6): These carbons resonate in the typical aromatic region (120-155

ppm). The specific shifts are influenced by the nitrogen atom, the bromo-substituent, and the

ester group. The carbon bearing the bromine (C6) and the carbon adjacent to the nitrogen

(C2) are expected to be significantly downfield.

Aliphatic Carbons (C10, C11): The methylene carbon (C10) is deshielded by the attached

oxygen atom, appearing around 62 ppm. The terminal methyl carbon (C11) is the most

upfield signal, as expected for a saturated alkyl carbon.
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Experimental Protocol: ¹³C NMR

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrumentation: Use a 100 MHz (or corresponding field strength) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: ~240 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 512-1024 scans are typically required to obtain a good signal-to-noise

ratio.

Processing: Apply Fourier transformation with exponential multiplication, phase correction,

and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the

vibrations of its chemical bonds.

Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3100-3000 Medium-Weak C-H Stretch
Aromatic (Pyridine

ring)

~2980-2850 Medium C-H Stretch Aliphatic (Ethyl group)

~1725 Strong C=O Stretch Ester

~1580, ~1470 Medium-Strong C=C / C=N Stretch Aromatic Ring

~1250 Strong C-O Stretch (acyl-O) Ester

~1100 Strong C-O Stretch (O-alkyl) Ester

~1020 Medium C-Br Stretch Aryl Bromide

Interpretation and Causality:

The IR spectrum of Ethyl 6-bromonicotinate is dominated by three strong, characteristic

peaks, a pattern often seen in esters.[4][5]

C=O Stretch: A very strong and sharp absorption band around 1725 cm⁻¹ is the most

prominent feature, unequivocally indicating the presence of the ester carbonyl group. Its

position is slightly lower than a typical aliphatic ester due to conjugation with the aromatic

ring.

C-O Stretches: Two strong bands are expected for the C-O bonds of the ester. The acyl-O

stretch (C-O adjacent to the carbonyl) appears at a higher wavenumber (~1250 cm⁻¹) than

the O-alkyl stretch (~1100 cm⁻¹).

Aromatic and Aliphatic Stretches: The regions above 3000 cm⁻¹ (aromatic C-H) and just

below 3000 cm⁻¹ (aliphatic C-H) confirm the presence of both parts of the molecular

structure. The C=C and C=N ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample

directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply the sample and lower the pressure arm to ensure good contact.

Collect the sample spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Processing: The instrument software automatically performs a background subtraction and

Fourier transformation to generate the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a molecule. Its

fragmentation pattern offers valuable structural clues.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Abundance Assignment

231 / 229 High [M]⁺˙ (Molecular Ion)

186 / 184 High [M - OCH₂CH₃]⁺

158 / 156 Medium [M - COOCH₂CH₃]⁺

76 Medium [C₅H₄N]⁺

Interpretation and Causality:
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Molecular Ion Peak ([M]⁺˙): The most critical feature is the molecular ion peak. Due to the

near 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will

appear as a pair of peaks of almost equal intensity at m/z 229 (for C₈H₈⁷⁹BrNO₂) and m/z

231 (for C₈H₈⁸¹BrNO₂). This characteristic M / M+2 pattern is a definitive indicator of a

monobrominated compound.

Key Fragmentation Pathways:

Loss of an Ethoxy Radical (M-45): A common and favorable fragmentation for ethyl esters

is the cleavage of the C-O single bond, leading to the loss of an ethoxy radical

(•OCH₂CH₃, 45 Da). This results in a stable acylium ion at m/z 184/186. This fragment will

also exhibit the 1:1 bromine isotope pattern.

Loss of the Bromo Radical (M-79/81): Cleavage of the C-Br bond can lead to a fragment

corresponding to ethyl nicotinate at m/z 150.

Loss of the Ester Group: Cleavage can result in the loss of the entire carboethoxy group

(•COOCH₂CH₃, 73 Da), yielding a bromopyridinyl cation at m/z 156/158.

Experimental Protocol: Electron Ionization (EI)-MS

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent

(e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography

(GC) inlet.

Instrumentation: Use a mass spectrometer (e.g., a quadrupole or time-of-flight) with an EI

source.

Acquisition Parameters:

Ionization Energy: 70 eV (standard).

Source Temperature: 200-250 °C.

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the

molecular ion.
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Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peak

(M/M+2) and major fragment ions.

Integrated Spectroscopic Workflow
Confirming the identity of Ethyl 6-bromonicotinate requires a synergistic approach, using

each technique to validate the findings of the others.

Initial Analysis

Detailed Structural Elucidation

Confirmation

IR Spectroscopy

Mass Spectrometry

Functional Groups ID'd

Structure Confirmed
& Purity Assessed

Key functional groups?
(C=O, C-O, C-Br)

1H NMR

MW & Br presence confirmed

Correct MW?
Isotopic pattern for Br?

13C NMR

H-framework established

Correct proton/carbon count?
Expected shifts & coupling?

C-framework established

Click to download full resolution via product page
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Caption: Integrated workflow for the spectroscopic confirmation of Ethyl 6-bromonicotinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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